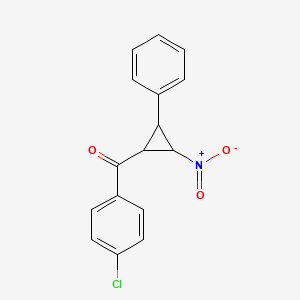
(4-Chlorophenyl)-(2-nitro-3-phenylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)-(2-nitro-3-phenylcyclopropyl)methanone is a chemical compound with the molecular formula C16H12ClNO3 and a molecular weight of 301.7244 g/mol . This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a cyclopropylmethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Chlorophenyl)-(2-nitro-3-phenylcyclopropyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-nitro-3-phenylcyclopropane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(4-Chlorophenyl)-(2-nitro-3-phenylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.
Scientific Research Applications
(4-Chlorophenyl)-(2-nitro-3-phenylcyclopropyl)methanone is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-(2-nitro-3-phenylcyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also participate in interactions with proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
(4-Chlorophenyl)-(2-nitro-3-phenylcyclopropyl)methanone can be compared with similar compounds such as:
(4-Chlorophenyl)-(2-nitro-3-methylcyclopropyl)methanone: This compound has a methyl group instead of a phenyl group, which may affect its reactivity and biological activity.
(4-Bromophenyl)-(2-nitro-3-phenylcyclopropyl)methanone: The presence of a bromine atom instead of chlorine can influence the compound’s chemical properties and reactivity.
(4-Chlorophenyl)-(2-nitro-3-phenylcyclopropyl)ethanone: This compound has an ethanone group instead of a methanone group, which may alter its chemical behavior and applications.
Properties
CAS No. |
5347-27-3 |
|---|---|
Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2-nitro-3-phenylcyclopropyl)methanone |
InChI |
InChI=1S/C16H12ClNO3/c17-12-8-6-11(7-9-12)16(19)14-13(15(14)18(20)21)10-4-2-1-3-5-10/h1-9,13-15H |
InChI Key |
SJNSSSKLWCVCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



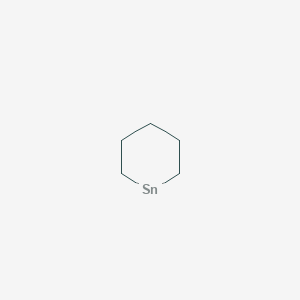
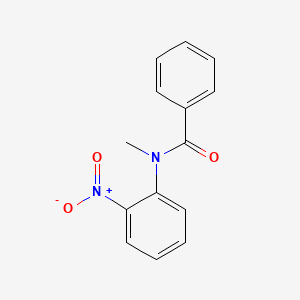
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
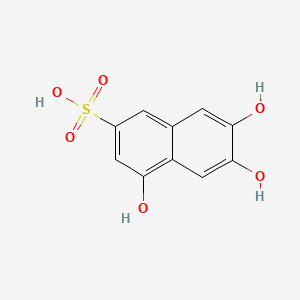
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)
![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
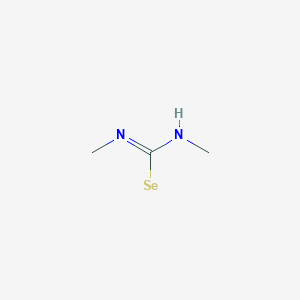
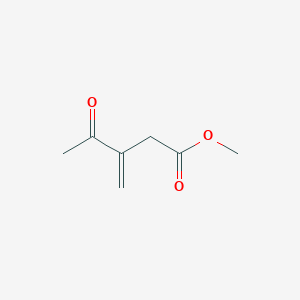
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
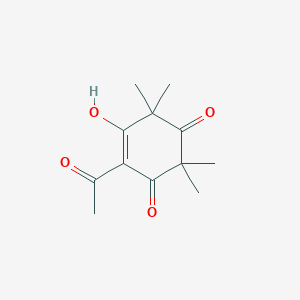
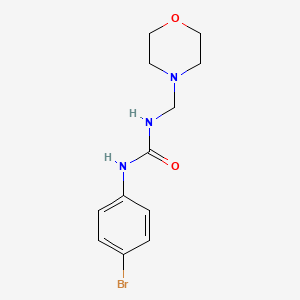
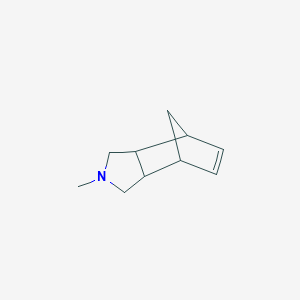
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)
